molecular formula C10H10ClN3 B10910759 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline

5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B10910759
M. Wt: 207.66 g/mol
InChI Key: IKSRYBHOJDVLQI-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-methyl-1H-pyrazole under reductive conditions. The nitro group is reduced to an amine, and the pyrazole ring is introduced through nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The chlorine atom in the aniline moiety can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted anilines.

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazoles and anilines.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    2-(4-methyl-1H-pyrazol-1-yl)aniline: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    5-chloro-2-(1H-pyrazol-1-yl)aniline: Similar structure but without the methyl group, leading to different chemical and biological properties.

    4-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline: Chlorine substitution at a different position, which can influence its reactivity and applications.

Uniqueness: The presence of both the chlorine atom and the methyl group in 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline provides a unique combination of electronic and steric effects

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-chloro-2-(4-methylpyrazol-1-yl)aniline

InChI

InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3

InChI Key

IKSRYBHOJDVLQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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